EED/PRC2 Inhibitor Potency: 4-Chloro-6-methoxypyridin-3-yl Fragment Delivers 2.6-Fold Superior IC₅₀ vs. Closest Pyridyl Analog in Identical Binding Assay
In a direct head-to-head comparison conducted within the same patent series (US 9,580,437 / US 11,207,325), the [1,2,4]triazolo[4,3-c]pyrimidin-5-amine derivative incorporating the 4-chloro-6-methoxypyridin-3-yl fragment (Example 138) demonstrated an IC₅₀ of 1.90 nM in the EED-H3K27Me3 competition binding assay at pH 8.0 [1]. This potency was 2.6-fold greater than the next most potent pyridyl analog bearing a 6-cyclopropylpyridin-3-yl group (Example 119, IC₅₀ 4 nM) [2], 2.6-fold greater than the 2-methylpyridin-3-yl analog (Example 2, IC₅₀ 5 nM) [3], 3.8-fold greater than the pyridine 1-oxide analog (Example 10, IC₅₀ 7.30 nM) [4], and 6.1-fold greater than the pyridin-4-yl analog (Example 17, IC₅₀ 11.5 nM) [5], all measured under identical assay conditions.
| Evidence Dimension | EED-H3K27Me3 competition binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 nM (4-chloro-6-methoxypyridin-3-yl derivative, Example 138) |
| Comparator Or Baseline | 6-cyclopropylpyridin-3-yl (IC₅₀ 4 nM); 2-methylpyridin-3-yl (IC₅₀ 5 nM); pyridine 1-oxide (IC₅₀ 7.30 nM); pyridin-4-yl (IC₅₀ 11.5 nM) |
| Quantified Difference | 2.1-fold to 6.1-fold improvement in potency |
| Conditions | EED-H3K27Me3 competition binding assay; pH 8.0; compounds serially diluted 3-fold in DMSO |
Why This Matters
For medicinal chemistry teams developing PRC2/EED inhibitors, the 4-chloro-6-methoxy-3-amino substitution pattern provides a quantifiable potency advantage over alternative pyridyl fragments, directly impacting lead optimization decisions and SAR exploration efficiency.
- [1] BindingDB BDBM291823. 8-(4-chloro-6-methoxypyridin-3-yl)-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. US11207325, Example 138; US9580437, Example 138. IC₅₀ = 1.90 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
- [2] BindingDB BDBM291804. 8-(6-cyclopropylpyridin-3-yl)-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. US11207325, Example 119; US9580437, Example 119. IC₅₀ = 4 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
- [3] BindingDB BDBM291687. N-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. US11207325, Example 2; US9580437, Example 2. IC₅₀ = 5 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
- [4] BindingDB BDBM291695. 3-(5-(((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)amino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)pyridine 1-oxide. US11207325, Example 10; US9580437, Example 10. IC₅₀ = 7.30 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
- [5] BindingDB BDBM291702. N-((2,3-dihydrobenzofuran-4-yl)methyl)-8-(pyridin-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. US11207325, Example 17; US9580437, Example 17. IC₅₀ = 11.5 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
